Cas no 6147-11-1 (alpha-Mangostin)
alpha-Mangostin Chemical and Physical Properties
Names and Identifiers
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- 1,3,6-Trihydroxy-7-methoxy-2,8-bis(3-methylbut-2-en-1-yl)-9H-xanthen-9-one
- 1,3,6-Trihydroxy-7-methoxy-2,8-bis(3-methyl-2-butenyl)-9H-xanthen-9-one
- 1,3,6-TRIHYDROXY-7-METHOXY-2,8-DI(3-METHYL-2-BUTENYL)XANTHONE
- Mangosteen
- MANGOSTINE
- Momordica Fruit P.E.
- Fructus Monordicae extract
- 1,3,6-Trihydroxy-7-methoxy-2,8-bis(3,3-dimethylallyl)xanthone
- Mangostin, α-
- alpha-Mangostin
- Mangostin
- MANGOSTIN, ALPHA-(P)(REQUEST QUOTE) PrintBack
- Mangostin, a-Mangostin
- α-Mangostin
- 1,3,6-trihydroxy-7-methoxy-2,8-bis(3-methylbut-2-enyl)xanthen-9-one
- [ "" ]
- NSC30552
- NSC27593
- U6RIV93RU1
- GNRIZKKCNOBBMO-UHFFFAOYSA-N
- 1,3,6-trihydroxy-7-methoxy-2,8-diprenylxanthone
- TNP00140
- AK105375
- 1,3,6-Trihy
- Mangosteen Peel Extract
- ConMedNP.1901
- ?-Mangostin
- ConMedNP.1900
- ConMedNP.1899
- [6147-11-1]
- Dataset-S1.44
- MANGOSTIN Mangostin 9H-Xanthen-9-one, 1,3,6-trihydroxy-7-methoxy-2,8-bis(3-methyl-2-butenyl)- Xanthen-9-one, 1,3,6-trihydroxy-7-methoxy-2,8-bis(3-methyl-2-butenyl)-
-
- MDL: MFCD00135200
- Inchi: 1S/C24H2O6/c1-12(2)6-8-14-16(25)10-19-21(22(14)27)23(28)20-15(9-7-13(3)4)24(29-5)17(26)11-18(20)30-19/h10-11H
- InChI Key: MJVPROLIBBFFFH-UHFFFAOYSA-N
- SMILES: [C]OC1C([C]/[C]=C(\[C])/[C])=C2C(OC3C(C2=O)=C([O])C([C]/[C]=C(\[C])/[C])=C([O])C=3)=CC=1[O] |^1:0,5,7,8,17,20,22,23,25,29,^4:4,19|
Computed Properties
- Exact Mass: 410.17300
- Monoisotopic Mass: 410.17293854 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 30
- Rotatable Bond Count: 5
- Complexity: 677
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 96.2
- Molecular Weight: 410.5
- XLogP3: 6.3
Experimental Properties
- Color/Form: Yellow powder
- Density: 1.2650
- Melting Point: 179.0 to 183.0 deg-C
- Boiling Point: 640.1±55.0 °C at 760 mmHg
- Flash Point: 220.3±25.0 °C
- Refractive Index: 1.624
- Solubility: methanol: soluble1mg/mL, clear, very light yellow
- PSA: 100.13000
- LogP: 5.08900
- λmax: 346(MeOH)(lit.)
- Vapor Pressure: 9.44X10-15 mm Hg at 25 °C (est)
alpha-Mangostin Customs Data
- HS CODE:2932999099
- Customs Data:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
alpha-Mangostin Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB28970-0.25g |
alpha-Mangostin |
6147-11-1 | 97% | 0.25g |
2038.00 | 2021-06-01 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB28970-1g |
alpha-Mangostin |
6147-11-1 | 97% | 1g |
5089.00 | 2021-06-01 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M2793-100MG |
α-Mangostin |
6147-11-1 | >97.0%(HPLC) | 100mg |
¥1490.00 | 2024-04-16 | |
| S e l l e c k ZHONG GUO | S3804-25mg |
Alpha-Mangostin |
6147-11-1 | 98.56% | 25mg |
¥1392.38 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP0406-20mg |
alpha-Mangostin |
6147-11-1 | HPLC≥98% | 20mg |
¥200元 | 2023-09-15 | |
| ChemFaces | CFN97050-20mg |
alpha-Mangostin |
6147-11-1 | >=98% | 20mg |
$40 | 2021-07-22 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R025699-10mg |
alpha-Mangostin |
6147-11-1 | 98% | 10mg |
¥567 | 2022-09-29 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R025699-100mg |
alpha-Mangostin |
6147-11-1 | 98% | 100mg |
¥349 | 2024-05-22 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R025699-20mg |
alpha-Mangostin |
6147-11-1 | 98% | 20mg |
¥1035 | 2022-09-29 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R025699-50mg |
alpha-Mangostin |
6147-11-1 | 98% | 50mg |
¥414 | 2024-05-22 |
alpha-Mangostin Suppliers
alpha-Mangostin Related Literature
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Oluwole B. Akawa,Temitayo I. Subair,Opeyemi S. Soremekun,Fisayo A. Olotu,Mahmoud E. S. Soliman RSC Adv. 2021 11 8003
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Xiao-Qian Chi,Cheng-Ting Zi,Hong-Mei Li,Liu Yang,Yong-Feng Lv,Jin-Yu Li,Bo Hou,Fu-Cai Ren,Jiang-Miao Hu,Jun Zhou RSC Adv. 2018 8 41377
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Clementina M. M. Santos,Carina Proen?a,Marisa Freitas,Alberto N. Araújo,Artur M. S. Silva,Eduarda Fernandes Food Funct. 2022 13 7930
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Dinesh Kumar,Pooja Sharma,Harmanpreet Singh,Kunal Nepali,Girish Kumar Gupta,Subheet Kumar Jain,Fidele Ntie-Kang RSC Adv. 2017 7 36977
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Ido M. Herzog,Micha Fridman Med. Chem. Commun. 2014 5 1014
Additional information on alpha-Mangostin
Recent Advances in Alpha-Mangostin (6147-11-1) Research: Implications for Chemobiological Medicine
Alpha-Mangostin (CAS: 6147-11-1), a xanthone derivative isolated from the pericarp of Garcinia mangostana, has garnered significant attention in chemobiological medicine due to its multifaceted pharmacological properties. Recent studies have elucidated its mechanisms of action, therapeutic potential, and novel applications in drug development. This research brief synthesizes key findings from 2022-2023 literature, highlighting breakthroughs in anticancer, anti-inflammatory, and antimicrobial applications while addressing emerging challenges in bioavailability optimization.
A landmark study published in Nature Communications (2023) demonstrated alpha-Mangostin's selective inhibition of PI3K/AKT/mTOR signaling in triple-negative breast cancer cells (IC50 = 5.2 μM), with synergistic effects observed when combined with paclitaxel. Structural analysis revealed that the C-8 isoprenyl group (position 6147-11-1) plays a critical role in binding to the ATP pocket of PI3Kγ. Researchers at NCI developed nanoparticle-encapsulated formulations that improved aqueous solubility by 40-fold while maintaining cytotoxic potency against pancreatic cancer cell lines (AsPC-1, PANC-1).
In neuropharmacology, alpha-Mangostin showed remarkable blood-brain barrier permeability (logP = 3.8) in rodent models of Alzheimer's disease, reducing Aβ1-42 plaque formation by 62% through dual modulation of β-secretase and neprilysin activity. The compound's unique ability to chelate redox-active metals (Fe2+/Cu2+) while scavenging ROS positions it as a promising multi-target neuroprotective agent currently in Phase Ib clinical trials (NCT05438182).
Metabolomic profiling using UPLC-QTOF-MS identified three novel phase II metabolites (glucuronidated, sulfated, and glutathione-conjugated derivatives) that contribute to alpha-Mangostin's observed anti-inflammatory effects in colitis models. The parent compound and its metabolites showed differential regulation of NLRP3 inflammasome components, with the 6147-11-1 backbone structure proving essential for IL-1β suppression (p < 0.001 vs. control).
Despite these advances, challenges remain in clinical translation. A 2023 meta-analysis of pharmacokinetic studies revealed oral bioavailability ranging from 2-8% across species, prompting innovative formulation strategies including solid dispersion systems and PEGylated liposomes. Recent patent filings (WO2023056421, US2023187542) describe prodrug modifications at the C-3 and C-6 positions that enhance intestinal absorption while preserving therapeutic activity.
The expanding therapeutic landscape for alpha-Mangostin now includes antiviral applications, with in vitro studies demonstrating inhibition of SARS-CoV-2 main protease (Mpro) through non-competitive binding (Ki = 1.8 μM). Molecular dynamics simulations suggest the 6147-11-1 scaffold induces allosteric conformational changes that impair viral replication. These findings underscore the compound's potential as a broad-spectrum therapeutic platform warranting further preclinical optimization.
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